molecular formula C8H6FNO4 B1367517 Methyl 2-Fluoro-3-nitrobenzoate CAS No. 946126-94-9

Methyl 2-Fluoro-3-nitrobenzoate

Cat. No. B1367517
Key on ui cas rn: 946126-94-9
M. Wt: 199.14 g/mol
InChI Key: VEKYKLDXYNUERO-UHFFFAOYSA-N
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Patent
US08853440B2

Procedure details

Cesium fluoride (499.02 g, 3.19 mol) was added into a flask equipped with a stirrer under a nitrogen gas stream, and was agitated for one hour at 110° C. Methyl 2-chloro-3-nitrobenzoate (229.00 g, 1.06 mol) and N,N-dimethylformamide (2000 ml) were added thereto, and the reaction mixture was agitated for one hour at 140° C. The reaction mixture was naturally cooled to room temperature, and then was filtered, and the filtrate was concentrated under reduced pressure. The concentration residue was poured into water and agitated for a while, and then a solid that precipitated was collected by filtration and dried under reduced pressure. As a result, 160.03 g (yield: 76%) of the indicated compound was obtained.
Quantity
499.02 g
Type
reactant
Reaction Step One
Quantity
229 g
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
solvent
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[F-:1].[Cs+].Cl[C:4]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]>CN(C)C=O>[F:1][C:4]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
499.02 g
Type
reactant
Smiles
[F-].[Cs+]
Step Two
Name
Quantity
229 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
Name
Quantity
2000 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was agitated for one hour at 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer under a nitrogen gas stream
STIRRING
Type
STIRRING
Details
the reaction mixture was agitated for one hour at 140° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was naturally cooled to room temperature
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The concentration residue was poured into water
STIRRING
Type
STIRRING
Details
agitated for a while
CUSTOM
Type
CUSTOM
Details
a solid that precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 160.03 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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